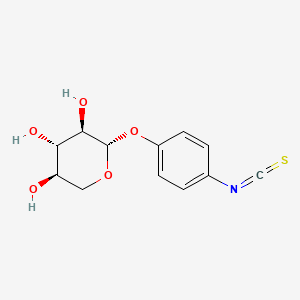

B-D-Xylopyranosylphenyl isothiocyanate

Description

This compound is primarily utilized in biochemistry for labeling glycans, proteins, or other biomolecules due to the reactivity of the isothiocyanate (-NCS) group, which forms stable thiourea linkages with amine groups under mild conditions . Its xylopyranosyl structure enhances solubility in polar solvents (e.g., water, DMSO) compared to non-glycosylated isothiocyanates, making it advantageous for applications in aqueous environments.

Properties

Molecular Formula |

C12H13NO5S |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H13NO5S/c14-9-5-17-12(11(16)10(9)15)18-8-3-1-7(2-4-8)13-6-19/h1-4,9-12,14-16H,5H2/t9-,10+,11-,12+/m1/s1 |

InChI Key |

LXOYGBMLSKBSRW-KXNHARMFSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N=C=S)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-D-Xylopyranosylphenyl isothiocyanate typically involves the reaction of xylopyranosylphenyl with thiocyanate under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: B-D-Xylopyranosylphenyl isothiocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted isothiocyanates or thiocyanates.

Scientific Research Applications

Chemistry: B-D-Xylopyranosylphenyl isothiocyanate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its effects on cellular processes.

Medicine: Research has explored the use of this compound in drug development, particularly in the context of anti-inflammatory and anticancer properties.

Industry: In the chemical industry, the compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which B-D-Xylopyranosylphenyl isothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate signaling pathways, leading to its biological and medicinal effects.

Comparison with Similar Compounds

β-D-Xylopyranosylphenyl isothiocyanate belongs to a class of glycosyl isothiocyanates, which differ in their sugar moieties and functional group placements. Below is a comparative analysis with structurally and functionally related compounds.

Structural and Functional Analogues

Glucopyranosylphenyl Isothiocyanate

- Structure : Features a glucose (hexose) moiety instead of xylose.

- Reactivity : Similar -NCS reactivity but may exhibit slower conjugation kinetics due to steric hindrance from the larger hexose ring.

- Solubility : Higher hydrophilicity than xylose derivatives, but lower membrane permeability in cellular assays .

Phenyl Isothiocyanate (PITC)

- Structure : Lacks a glycosyl group; only a phenyl ring attached to -NCS.

- Reactivity : Faster reaction with amines but prone to hydrolysis in aqueous media.

- Applications : Primarily used in Edman degradation for peptide sequencing, unlike glycosylated variants, which target glycan-specific labeling .

Hexamethylene Diisocyanate (HDI)

- Structure : A linear aliphatic diisocyanate (CAS 822-06-0) with two -NCO groups .

- Reactivity: Polymerizes with polyols to form polyurethanes, unlike monospecific -NCS compounds.

- Toxicity : Highly irritant and regulated under REACH due to respiratory hazards, whereas glycosyl isothiocyanates are typically handled in lab settings with standard precautions .

Research Findings

Selectivity in Conjugation: β-D-Xylopyranosylphenyl isothiocyanate demonstrates higher specificity toward lysine residues in glycoproteins compared to PITC, which non-specifically tags amines .

Sugar Moiety Impact : Xylose’s smaller size (vs. glucose) reduces steric interference, enabling efficient labeling of densely packed glycan clusters on cell surfaces .

Stability : Glycosyl isothiocyanates exhibit prolonged shelf life (>6 months at -20°C) compared to aliphatic isocyanates like HDI, which require strict moisture-free storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.